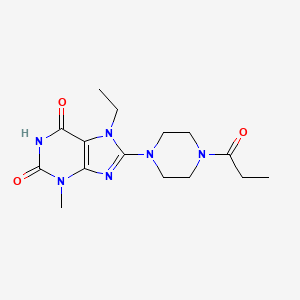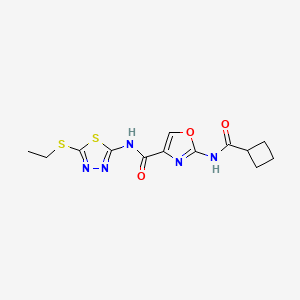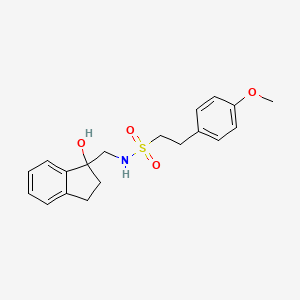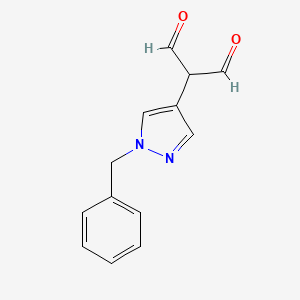
7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione, also known as EPPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPD is a purine derivative and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione involves its selective inhibition of PDE4. By inhibiting PDE4, 7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione increases the levels of cyclic nucleotides, which can lead to a wide range of effects on cellular function. In particular, PDE4 inhibition has been shown to have anti-inflammatory effects, making 7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione a potential therapeutic agent for inflammatory disorders.
Biochemical and Physiological Effects:
7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory effects, 7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione has also been shown to have antioxidant properties and to inhibit the growth of cancer cells. 7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione has also been shown to improve memory and cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione for lab experiments is its selective inhibition of PDE4. This allows researchers to study the effects of PDE4 inhibition on cellular function without the potential confounding effects of non-selective PDE inhibitors. However, one limitation of 7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione is its relatively low potency compared to other PDE4 inhibitors. This can make it more difficult to achieve the desired level of PDE4 inhibition in some experiments.
Future Directions
There are many potential future directions for research on 7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione. One area of interest is its potential as a therapeutic agent for inflammatory disorders, such as asthma and COPD. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione and its potential applications in scientific research.
Synthesis Methods
The synthesis method of 7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione involves a series of chemical reactions that result in the formation of the final compound. One common method of synthesis involves starting with 8-chlorotheophylline and reacting it with ethylamine to form 7-ethyl-1,3-dimethylxanthine. This intermediate is then reacted with piperazine and propanoyl chloride to form the final product, 7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione. Other methods of synthesis have also been reported in the literature.
Scientific Research Applications
7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic nucleotides, which play important roles in cellular signaling. Inhibition of PDEs can lead to increased levels of cyclic nucleotides and can have a wide range of effects on cellular function. 7-Ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione has been shown to selectively inhibit PDE4, which has been implicated in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
properties
IUPAC Name |
7-ethyl-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3/c1-4-10(22)19-6-8-20(9-7-19)14-16-12-11(21(14)5-2)13(23)17-15(24)18(12)3/h4-9H2,1-3H3,(H,17,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTAIYUOLJRQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(N2CC)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-chloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2600749.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2600755.png)
![N-(5-((3-acetylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2600756.png)
![N-(5-chloro-2-methoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2600757.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2600763.png)

![4-bromo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2600766.png)


![2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid)](/img/structure/B2600771.png)
![2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol](/img/structure/B2600772.png)